N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)
Brand Name: Vulcanchem
CAS No.: 36011-12-8
VCID: VC16966671
InChI: InChI=1S/C18H36N2O4/c21-15-9-3-5-11-17(23)19-13-7-1-2-8-14-20-18(24)12-6-4-10-16-22/h21-22H,1-16H2,(H,19,23)(H,20,24)
SMILES:
Molecular Formula: C18H36N2O4
Molecular Weight: 344.5 g/mol

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)

CAS No.: 36011-12-8

Cat. No.: VC16966671

Molecular Formula: C18H36N2O4

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) - 36011-12-8

Specification

CAS No. 36011-12-8
Molecular Formula C18H36N2O4
Molecular Weight 344.5 g/mol
IUPAC Name 6-hydroxy-N-[6-(6-hydroxyhexanoylamino)hexyl]hexanamide
Standard InChI InChI=1S/C18H36N2O4/c21-15-9-3-5-11-17(23)19-13-7-1-2-8-14-20-18(24)12-6-4-10-16-22/h21-22H,1-16H2,(H,19,23)(H,20,24)
Standard InChI Key VLSPLZWMDJVMRP-UHFFFAOYSA-N
Canonical SMILES C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) consists of a hexane-1,6-diyl backbone flanked by two 6-hydroxyhexanamide groups. The symmetrical arrangement of hydroxyl (-OH) and amide (-CONH-) functional groups facilitates hydrogen bonding and crosslinking in polymer systems . The SMILES notation for the compound is C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO, and its InChIKey is VLSPLZWMDJVMRP-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number36011-12-8
Molecular FormulaC₁₈H₃₆N₂O₄
Molecular Weight (g/mol)344.5
EC Number252-834-1
LogPNot reported-

Synthesis and Industrial Production

Reaction Pathways

The compound is synthesized via step-growth polymerization, involving the condensation of hexamethylene diamine with 6-hydroxyhexanoic acid derivatives. A typical route proceeds as follows:

  • Activation of Carboxylic Acid: 6-hydroxyhexanoic acid is converted to its acyl chloride or active ester.

  • Amidation: Reaction with hexamethylene diamine under controlled pH (7–9) yields the diamide diol.

Table 2: Synthetic Conditions

ParameterOptimal Range
Temperature60–80°C
SolventTetrahydrofuran (THF)
CatalystTriethylamine
Reaction Time4–6 hours

Scalability and Purification

Industrial-scale production employs continuous flow reactors to enhance yield (>85%). Post-synthesis purification utilizes reverse-phase HPLC with acetonitrile/water gradients (60:40 to 90:10 v/v) and 0.1% phosphoric acid . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid.

Applications in Advanced Material Design

Poly(urethane-co-amide) Copolymers

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) is copolymerized with diisocyanates (e.g., hexamethylene diisocyanate) to form poly(urethane-co-amide)s. The amide groups introduce rigidity, while urethane linkages provide elasticity, yielding materials with superior tensile strength (40–60 MPa) and glass transition temperatures (Tg) of 80–100°C.

Biomedical Materials

Preliminary studies suggest the compound’s derivatives exhibit biocompatibility, enabling applications in drug-eluting stents and biodegradable scaffolds. Hydroxyl groups facilitate surface functionalization with bioactive molecules (e.g., heparin).

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on C18 columns effectively separates the compound from byproducts. Typical conditions include:

  • Mobile Phase: Acetonitrile/water (70:30) + 0.1% H₃PO₄

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm .

Spectroscopic Methods

  • FTIR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 1.25–1.45 ppm (methylene protons), δ 3.35 ppm (hydroxyl-bearing CH₂), and δ 6.8–7.2 ppm (amide NH) .

Recent Research Advancements

Enhanced Thermal Stability

Incorporating N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) into polyurethane matrices increases decomposition onset temperatures by 30–40°C compared to conventional polyurethanes. This is attributed to hydrogen bonding between amide groups and urethane linkages, which restricts chain mobility.

Self-Healing Polymers

Dynamic hydrogen bonds formed by the compound’s hydroxyl and amide groups enable intrinsic self-healing in copolymer films. Scratch recovery rates exceed 90% after 24 hours at 50°C.

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